Cimigenoside

Catalog No.
S650370
CAS No.
27994-11-2
M.F
C35H56O9
M. Wt
620.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimigenoside

CAS Number

27994-11-2

Product Name

Cimigenoside

IUPAC Name

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol

Molecular Formula

C35H56O9

Molecular Weight

620.8 g/mol

InChI

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18-,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1

InChI Key

BTPYUWOBZFGKAI-XYGBCAHESA-N

Synonyms

cimigenol 3-O-beta-D-xylopyranoside, cimigenol 3-O-xylopyranoside, cimigenol xyloside, cimigenol-3-O-beta-D-xylopyranoside

Canonical SMILES

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(C)(C)O

The exact mass of the compound Cimigenoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. It belongs to the ontological category of cucurbitacin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cimigenoside (C35H56O9, MW: 620.81 g/mol) is a highly purified cycloartane-type triterpene glycoside isolated primarily from the rhizomes of Cimicifuga species. Structurally defined by a cimigenol moiety linked to a β-D-xylopyranoside unit, it serves as a critical, high-purity (≥98%) analytical reference standard for botanical extract standardization. Beyond its role in quality control, Cimigenoside is procured for targeted pharmacological research due to its validated bioactivity as a SIRT3 enhancer and a novel γ-secretase inhibitor. Unlike crude triterpene mixtures, procurement of analytical-grade Cimigenoside ensures reproducible solubility profiles and precise baseline resolution in LC-MS and HPLC-ELSD workflows, making it an essential material for both rigorous phytochemical profiling and advanced mechanistic assays [1].

Research Fit

γ-Secretase pathway inhibition study fit
NF-κB modulation research context
Oral bioavailable immunomodulator probe

Substituting Cimigenoside with crude Cimicifuga extracts or closely related triterpenes like actein or 23-epi-26-deoxyactein introduces critical analytical and biological confounding factors. Crude extracts suffer from extreme batch-to-batch variability and lack UV chromophores above 200 nm, making total triterpene quantification highly inaccurate without specific baseline-separated markers like Cimigenoside [1]. Furthermore, substituting Cimigenoside with its aglycone counterpart, cimigenol, severely compromises processability; the absence of the β-D-xylopyranoside unit drastically reduces aqueous solubility, necessitating harsh organic solvents that can interfere with sensitive cell culture assays. Biologically, Cimigenoside possesses distinct target specificities—such as direct SIRT3 binding and γ-secretase inhibition—that are not uniformly shared by other in-class cycloartane triterpenoids, rendering generic substitution unviable for targeted mechanistic research.

Substitution Risk

Mechanism mismatch
γ-Secretase inhibition not reported for actein or 23-epi-26-deoxyactein, limiting Notch pathway substitution.
Bioavailability divergence
Oral bioavailability profile may differ; other triterpene glycosides undetectable in plasma after oral dosing.

Analytical Resolution Superiority in LC-MS Standardization

In phytochemical profiling, triterpene glycosides are notoriously difficult to quantify due to the lack of strong UV absorbance. Cimigenoside provides a distinct, baseline-separated peak in LC-MS (yielding a characteristic m/z 621 fragment) that does not co-elute with actein or 23-epi-26-deoxyactein [1].

Evidence DimensionChromatographic baseline separation
Target Compound DataCimigenoside (m/z 621 fragment, baseline separated)
Comparator Or BaselineCrude extract total triterpenes (overlapping, unresolved peaks)
Quantified DifferenceEnables precise individual quantification without co-elution interference
ConditionsSIM LC-MS and HPLC-PDA analysis of botanical extracts

Procuring Cimigenoside as a discrete analytical standard is mandatory for accurate, reproducible quality control and standardization of commercial botanical formulations.

γ-Secretase inhibition
Class-level inference
Inhibits PSEN-1; reduces NICD; Notch pathway suppression reported
Supports Notch pathway modulation studies
Direct analog comparison limited; class-level

Enhanced Formulation Processability via Glycosidation

The structural inclusion of the β-D-xylopyranoside unit in Cimigenoside significantly alters its physicochemical properties compared to its aglycone form. While cimigenol is highly lipophilic and prone to precipitation in aqueous media, Cimigenoside demonstrates enhanced hydrophilicity, allowing for stable stock solutions (e.g., 10 mM in 0.1% DMSO) without phase separation during assay dilution .

Evidence DimensionAqueous solubility and stock stability
Target Compound DataCimigenoside (Cimigenol-3-O-β-D-xylopyranoside)
Comparator Or BaselineCimigenol (Aglycone)
Quantified DifferenceSignificantly improved aqueous solubility and reduced precipitation risk
ConditionsPreparation of 10 mM stock solutions for in vitro cell culture

Improved solubility ensures consistent dosing and reproducibility in high-throughput screening and cell-based assays, reducing solvent-induced artifacts.

Oral bioavailability
Cross-study comparable
Prevents neutrophil infiltration; bioavailable after oral dose; other triterpenes undetectable in plasma
Supports oral in vivo pulmonary model research
Mouse model; extrapolation requires review

Direct SIRT3 Binding and Upregulation

Unlike generic anti-inflammatory triterpenes, Cimigenoside exhibits highly specific target engagement with sirtuin 3 (SIRT3). Molecular docking confirms that Cimigenoside directly binds to SIRT3 with a high-affinity docking score of -11.3 kcal/mol, forming three critical hydrogen bonds. In DSS-induced models, it completely restores SIRT3 protein expression, an effect that is entirely abolished in SIRT3-KO baselines [1].

Evidence DimensionSIRT3 Binding Affinity and Expression Restoration
Target Compound DataCimigenoside (-11.3 kcal/mol docking score; restores SIRT3)
Comparator Or BaselineDSS-induced baseline (depleted SIRT3) / SIRT3-KO models (zero efficacy)
Quantified DifferenceDirect, high-affinity binding and essential dependence on SIRT3 for efficacy
ConditionsMolecular docking and DSS-induced ulcerative colitis murine model

Validates the procurement of Cimigenoside as a highly specific, target-validated probe for SIRT3-mediated redox and inflammatory pathway research.

A549 cytotoxicity
Cross-study comparable
IC50 = 22.80 ± 0.93 μmol/L; reduces p65, increases IκBα
Supports NF-κB pathway research in lung cancer models
vs. cisplatin IC50 31.57 μmol/L; cell model context

Strict Absence of Systemic Estrogenic Activity

In physiological evaluations of steroid release, Cimigenoside serves as a critical non-estrogenic baseline. When compared to phytoestrogens like genistein or endogenous estradiol, which significantly alter ovarian and testicular steroid release, Cimigenoside demonstrates 0% deviation from control baselines regarding estrogenic activity[1].

Evidence DimensionSystemic estrogenic activity (steroid release alteration)
Target Compound DataCimigenoside (No alteration vs. control)
Comparator Or BaselineGenistein / Estradiol (Significant alteration)
Quantified DifferenceComplete absence of estrogenic interference
ConditionsIn vivo physiological steroid release assays

Makes Cimigenoside an ideal, safe procurement choice for developing hormone-independent therapeutics or serving as a negative control in endocrine assays.

Cytokine suppression
Class-level inference
TNF-α ↓52±4%, IL-6 ↓48±3% at 20 μM
Supports anti-inflammatory screening context
In-class comparator data unavailable

Potent, Low-Micromolar NF-κB Suppression in Oncology Models

Cimigenoside demonstrates potent, targeted cytotoxicity in lung cancer models by specifically inhibiting the NF-κB pathway. In A549 cells, treatment with Cimigenoside at low micromolar concentrations (1, 2, and 5 μmol/L) induced dose-dependent apoptosis, significantly reducing p65 expression while increasing IκBα protein levels compared to untreated baselines [1].

Evidence DimensionNF-κB pathway suppression (p65 reduction)
Target Compound DataCimigenoside (Effective at 1-5 μmol/L)
Comparator Or BaselineUntreated A549 baseline
Quantified DifferenceDose-dependent induction of apoptosis and p65 reduction at ≤5 μmol/L
ConditionsA549 human lung cancer cell line, 48-72h MTT and Western blot

Provides a highly potent, pathway-specific triterpenoid option for researchers procuring compounds for NF-κB-targeted lung cancer drug discovery.

Broad cytotoxicity
Cross-study comparable
HepG2 viability ↓63±5%, MCF-7 ↓57±4% (50 μM)
Supports broad cancer cell-model screening
BEAS-2B IC50 26.60 μmol/L; selectivity context review
In vivo tumor inhibition
Class-level inference
59 ± 5% tumor growth inhibition; oral 100 mg/kg
Supports in vivo oncology model-response context
Supplier-reported; independent replication to verify

Botanical Extract Standardization and Quality Control

Due to its baseline separation capabilities in LC-MS (m/z 621), Cimigenoside is an essential analytical standard for the quality control of commercial Cimicifuga racemosa extracts. Procuring high-purity Cimigenoside allows manufacturers to accurately quantify triterpene glycoside content, ensuring batch-to-batch reproducibility and compliance with pharmacopeial standards without the confounding effects of co-eluting analogs[1].

SIRT3-Targeted Redox and Inflammatory Research

With a validated docking score of -11.3 kcal/mol and proven efficacy in restoring SIRT3 expression, Cimigenoside is the optimal procurement choice for researchers investigating mitochondrial acetylome regulation. It is specifically suited for in vivo models of ulcerative colitis, intestinal ischemia, and other redox-impaired pathologies where SIRT3 enhancement is the primary therapeutic target [2].

Hormone-Independent Oncology Drug Development

Cimigenoside’s proven ability to induce apoptosis via NF-κB suppression at low micromolar concentrations (1-5 μmol/L), combined with its strict lack of systemic estrogenic activity, makes it a superior candidate for oncology research. It is particularly valuable for developing treatments for hormone-sensitive cancers or lung cancer (e.g., A549 models) where estrogenic off-target effects must be strictly avoided [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Notch signaling pathway studies
γ-Secretase inhibition profile
Notch cleavage and EMT endpoint monitoring
Pulmonary immunomodulation research
Oral bioavailable immunomodulator
Neutrophil infiltration and chemokine endpoints
NF-κB pathway lung cancer research
NF-κB pathway modulation
p65/IκBα and apoptosis endpoints
Broad-spectrum oncology screening
Antiproliferative activity across lines
Cell viability and xenograft model-response endpoints

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

620.39243336 Da

Monoisotopic Mass

620.39243336 Da

Heavy Atom Count

44

UNII

1CW26VCP4H

Other CAS

27994-11-2

Wikipedia

Cimigenol xyloside

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